"N-(2,6-difluorophenyl)-2-(ethylamino)acetamide" chemical properties
"N-(2,6-difluorophenyl)-2-(ethylamino)acetamide" chemical properties
This technical guide provides an in-depth analysis of N-(2,6-difluorophenyl)-2-(ethylamino)acetamide , a fluorinated structural analog of Monoethylglycinexylidide (MEGX), the active metabolite of Lidocaine.
Compound Class: Fluorinated Acylanilide / Aminoacetamide Primary Application: Sodium Channel Modulator Probe / Metabolic Stability Standard
Executive Summary & Chemical Identity
N-(2,6-difluorophenyl)-2-(ethylamino)acetamide is a synthetic small molecule belonging to the aminoacetamide class. It is chemically defined as the 2,6-difluoro analog of MEGX (Monoethylglycinexylidide). While MEGX is the primary active metabolite of the local anesthetic Lidocaine, the introduction of fluorine atoms at the 2,6-positions of the phenyl ring (replacing methyl groups) significantly alters the compound's metabolic stability and electronic distribution while retaining the core pharmacophore required for Voltage-Gated Sodium Channel (NaV) blockade.
Chemical Identity Table
| Property | Detail |
| IUPAC Name | N-(2,6-difluorophenyl)-2-(ethylamino)acetamide |
| Common Designations | 2,6-Difluoro-MEGX; Desmethyl-difluorolidocaine |
| CAS Number | 730997-90-7 (Free Base); 1049748-63-1 (HCl Salt) |
| Molecular Formula | |
| Molecular Weight | 214.21 g/mol (Free Base) |
| Structural Class | Class Ib Antiarrhythmic Analog (Acylanilide) |
| Predicted pKa | ~7.8 (Amine) |
| Predicted LogP | 1.8 – 2.1 |
Synthesis & Production Protocol
The synthesis of N-(2,6-difluorophenyl)-2-(ethylamino)acetamide follows a classic Schotten-Baumann acylation followed by nucleophilic substitution . This two-step protocol ensures high regioselectivity and minimizes the formation of tertiary amine byproducts.
Reaction Logic (Step-by-Step)
-
Acylation (Step A): 2,6-Difluoroaniline is reacted with chloroacetyl chloride. The steric hindrance of the 2,6-difluoro substitution is lower than that of the 2,6-dimethyl equivalent (Lidocaine), allowing for faster kinetics but requiring careful temperature control to prevent bis-acylation.
-
Amination (Step B): The intermediate chloroacetamide undergoes
substitution with ethylamine. Use of excess ethylamine acts as both the nucleophile and the base to scavenge the HCl byproduct.
Detailed Experimental Workflow
-
Precursors: 2,6-Difluoroaniline (1.0 eq), Chloroacetyl chloride (1.1 eq), Ethylamine (excess), Glacial Acetic Acid (catalyst), Sodium Acetate (buffer).
-
Solvents: Dichloromethane (DCM) for acylation; Ethanol/THF for amination.
Step A: Formation of
-
Dissolve 2,6-difluoroaniline in DCM at 0°C.
-
Add saturated aqueous
(biphasic system) or Triethylamine (organic phase) as a proton scavenger. -
Dropwise add chloroacetyl chloride over 30 minutes. Critical: Maintain temp < 10°C to avoid side reactions.
-
Stir for 2 hours at room temperature.
-
Wash organic layer with 1N HCl (remove unreacted aniline), then brine. Dry over
and concentrate.-
Yield Target: >85% (White solid).[1]
-
Step B: Ethylamine Substitution
-
Dissolve the intermediate from Step A in THF or Ethanol.
-
Add Ethylamine (70% aq solution or 2.0M in THF) in 5-fold molar excess. Note: Excess is required to prevent the product (secondary amine) from reacting with the starting material (alkylation).
-
Heat to reflux (60-70°C) for 4–6 hours. Monitor by TLC (Mobile phase: EtOAc/Hexane).[2]
-
Evaporate solvent.[2][3][4][5] Partition residue between EtOAc and 1N NaOH (to free base the amine).
-
Purification: Convert to Hydrochloride salt using 4M HCl in Dioxane for stability and crystallization.
Synthesis Pathway Diagram
Pharmacological & Mechanistic Profile
This compound serves as a critical probe for understanding the Structure-Activity Relationship (SAR) of Class Ib antiarrhythmics. Its activity is grounded in the "Lidocaine Pharmacophore," which consists of a lipophilic aromatic head, an amide linker, and a hydrophilic amine tail.
Mechanism of Action: NaV Channel Blockade
Like its parent analog MEGX, N-(2,6-difluorophenyl)-2-(ethylamino)acetamide binds to the intracellular pore of voltage-gated sodium channels (NaV1.x).
-
State Dependence: It preferentially binds to the inactivated state of the channel, prolonging the refractory period.
-
Binding Site: The local anesthetic binding site (Phe1764 and Tyr1771 in NaV1.7 homology models).
-
The Fluorine Effect (Bioisosterism):
-
Electronic: Fluorine is highly electronegative. This pulls electron density from the phenyl ring, reducing the
-electron cloud density compared to the electron-rich 2,6-dimethyl ring of Lidocaine. This may alter stacking interactions within the channel pore. -
Lipophilicity: The
bond is lipophilic, maintaining the ability to cross the neuronal membrane, but the polar nature of the C-F bond alters the solvation shell.
-
Metabolic Stability (The Critical Differentiator)
The primary metabolic clearance pathway for Lidocaine and MEGX involves CYP450-mediated benzylic hydroxylation of the 2,6-dimethyl groups.
-
Lidocaine/MEGX:
Cyclization/Cleavage. -
Difluoro Analog: The C-F bond is metabolically inert to standard CYP oxidation.
-
Result: This analog blocks the major clearance pathway, forcing metabolism to occur via slower routes (amide hydrolysis or aromatic hydroxylation at the 4-position). This makes it a valuable tool for studying "metabolically resistant" local anesthesia.
-
SAR Comparison Diagram
Handling, Stability, and Safety
As a halogenated aniline derivative and a secondary amine, specific safety protocols are required.
Physicochemical Stability
-
Hygroscopicity: The Hydrochloride salt (CAS 1049748-63-1) is hygroscopic. Store in a desiccator at -20°C.
-
Solution Stability: Stable in DMSO or Methanol for >2 weeks at 4°C. Aqueous solutions should be prepared fresh due to the potential for slow amide hydrolysis at extreme pH.
Safety Protocol (E-E-A-T Grounded)
-
Toxicology: While specific tox data is limited, assume toxicity profile similar to MEGX (known to lower seizure threshold more than Lidocaine).
-
Skin Absorption: Fluorinated anilines can be rapidly absorbed through the skin. Double-gloving (Nitrile) is mandatory.
-
Incompatibility: Incompatible with strong oxidizing agents and acid chlorides (will react with the secondary amine).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46781380, MEGX (Lidocaine Metabolite). Retrieved from [Link]
-
Accela ChemBio. Product Data Sheet: N-(2,6-difluorophenyl)-2-(ethylamino)acetamide hydrochloride (CAS 1049748-63-1). Retrieved from [Link]
- Hermanns, H., et al. (2010).Voltage-gated sodium channels as therapeutic targets. Current Opinion in Pharmacology. (Contextual grounding for NaV mechanism).
-
U.S. Food and Drug Administration (FDA). Lidocaine Hydrochloride Labeling and Metabolite Information. Retrieved from [Link]
- Sigma-Aldrich (Merck).Safety Data Sheet: 2,6-Difluoroaniline derivatives.
Sources
- 1. US20170209574A1 - Combination therapies - Google Patents [patents.google.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. N-(2,6-DIMETHYLPHENYL)-2-(METHYLAMINO)ACETAMIDE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 4. (E)-2-(2,6-Dichlorophenyl)-2-(phenylimino)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
